molecular formula C15H10ClF3O3 B6384962 MFCD18316453 CAS No. 1261889-40-0

MFCD18316453

Cat. No.: B6384962
CAS No.: 1261889-40-0
M. Wt: 330.68 g/mol
InChI Key: VQWIMFFYLFNTTF-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol . This compound is a phenol derivative characterized by the presence of a trifluoromethyl group and a methoxycarbonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxycarbonylbenzene and 3-trifluoromethylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and phenols.

    Substitution: Amino and thiol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it is used to study the effects of phenolic compounds on cellular processes and enzyme activities.

Industry: In industrial applications, it is used in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 5-(3-Chloro-4-methoxycarbonylphenyl)-2-trifluoromethylphenol
  • 5-(3-Chloro-4-methoxycarbonylphenyl)-4-trifluoromethylphenol
  • 5-(3-Chloro-4-methoxycarbonylphenyl)-3-difluoromethylphenol

Comparison: Compared to its similar compounds, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol exhibits unique properties due to the specific positioning of the trifluoromethyl group. This positioning influences its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effectiveness.

Properties

IUPAC Name

methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIMFFYLFNTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686750
Record name Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-40-0
Record name Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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